molecular formula C21H19FO4 B2895596 (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one CAS No. 609793-35-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one

Cat. No.: B2895596
CAS No.: 609793-35-3
M. Wt: 354.377
InChI Key: IKIZVNRWFCGMSP-VMPITWQZSA-N
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Scientific Research Applications

(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxy-3-methoxybenzaldehyde and 5-fluoro-3-methyl-1-benzofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones or alcohols.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
  • (2E)-3-(4-ethoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
  • (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(3-methyl-1-benzofuran-2-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO4/c1-4-25-19-9-6-14(11-20(19)24-3)5-8-17(23)21-13(2)16-12-15(22)7-10-18(16)26-21/h5-12H,4H2,1-3H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIZVNRWFCGMSP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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